N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core. Key structural attributes include:
- 4-Methoxyphenyl substituent: Attached to the pyrazine ring, enhancing electron density and steric bulk.
- 2-Ethoxyphenylacetamide side chain: Provides ortho-substitution on the phenyl ring, influencing steric interactions and solubility.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-3-31-21-7-5-4-6-18(21)24-22(28)15-26-12-13-27-20(23(26)29)14-19(25-27)16-8-10-17(30-2)11-9-16/h4-14H,3,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPNUFBPAWJFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.39 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is significant in many bioactive compounds.
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit notable antitumor activity. Specifically, studies have shown that pyrazole derivatives can inhibit various kinases involved in cancer progression, including BRAF and EGFR. For instance, certain pyrazole compounds have been reported to exhibit IC50 values in the low nanomolar range against these targets, suggesting strong inhibitory potential against tumor growth .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other pro-inflammatory mediators. This action could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been shown to possess activity against various bacterial strains and fungi. For instance, studies have indicated that certain pyrazole carboxamides demonstrate significant antifungal activity, which may extend to the compound .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as protein kinases or enzymes involved in metabolic pathways. Binding affinity and selectivity towards these targets are crucial for its therapeutic efficacy.
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted on various pyrazole derivatives showed that modifications at the 4-position significantly enhance antitumor activity against breast cancer cell lines. The most active derivatives were further tested in vivo with promising results .
- Anti-inflammatory Studies : In a model of acute inflammation induced by carrageenan in rats, a pyrazole derivative similar to this compound demonstrated a significant reduction in paw edema compared to controls .
- Antimicrobial Testing : In vitro assays revealed that certain pyrazole compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been shown to possess antibacterial and antifungal properties. A study on related pyrazole compounds demonstrated their effectiveness against various microbial strains, suggesting that N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide may exhibit similar effects due to its structural characteristics .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that certain pyrazole-based compounds can enhance the body's antioxidant defenses, potentially offering protective effects against oxidative damage .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Some studies have indicated that pyrazole derivatives can modulate inflammatory pathways, leading to reduced inflammation markers in vitro and in vivo. This suggests that this compound could be explored for its anti-inflammatory potential .
Cancer Treatment
The unique structure of this compound positions it as a candidate for cancer therapy. Compounds with similar frameworks have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Further studies are necessary to evaluate its efficacy and safety in clinical settings.
Neurological Disorders
Given the neuroprotective properties associated with some pyrazole derivatives, there is potential for this compound in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells could be significant .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine
- Target Compound : Pyrazolo[1,5-a]pyrazine (two adjacent nitrogen atoms in the pyrazine ring).
- Compound from : Pyrazolo[3,4-d]pyrimidine (pyrimidine fused to pyrazole), with a 4-fluorophenyl substituent and 2-methoxyphenylacetamide side chain.
Sulfur vs. Oxygen Substituents
Substituent Analysis
Acetamide Side Chain
- Target Compound : 2-Ethoxyphenyl group (ortho-substitution).
- : 3-Ethylphenyl group (meta-substitution).
- : 4-Fluorophenyl substituent (para-substitution).
Pyrazole/Pyrazine Ring Substituents
- Target Compound : 4-Methoxyphenyl group (para-substitution).
- : 4-Propoxyphenyl group (longer alkoxy chain).
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the optimal synthetic routes for N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Core Formation : Cyclization of pyrazolo[1,5-a]pyrazine precursors using reagents like POCl₃ or DMF-DMA under reflux (70–100°C) .
Substituent Introduction : The 4-methoxyphenyl group is introduced via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
Acetamide Linkage : Coupling the pyrazolo-pyrazine core with N-(2-ethoxyphenyl)acetamide using EDCI/HOBt in DCM at room temperature .
- Key Variables : Solvent polarity (DMF vs. THF), temperature control (±5°C), and catalyst purity critically affect yields (reported 45–68%) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazine carbonyl at δ 165–170 ppm) .
- HPLC-MS : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients; ESI-MS detects [M+H]⁺ ions .
- X-ray Crystallography : Resolves bond angles and dihedral distortions in the pyrazolo-pyrazine core .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ assays (e.g., against PI3K/AKT/mTOR pathway kinases) at 1–10 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations via nonlinear regression .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact target selectivity in SAR studies?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs (e.g., replacing 4-methoxyphenyl with 4-ethoxyphenyl) and test against kinase panels.
- Data Interpretation : Increased hydrophobicity from ethoxy groups may enhance membrane permeability but reduce solubility, altering IC₅₀ values by 2–3-fold .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies H-bond interactions with kinase active sites (e.g., mTOR’s ATP-binding pocket) .
Q. How can computational modeling resolve contradictory activity data across similar pyrazolo-pyrazine derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate bioactivity data from PubChem and ChEMBL, then apply QSAR models to identify outlier compounds .
- Free Energy Perturbation (FEP) : Simulate substituent effects on binding affinities to explain disparities (e.g., methoxy vs. chloro groups in kinase inhibition) .
Q. What strategies mitigate instability of the 4-oxo group under physiological conditions?
- Methodological Answer :
- Prodrug Design : Mask the 4-oxo group as a phosphate ester, improving plasma stability while retaining activity .
- Formulation Optimization : Use cyclodextrin-based nanoencapsulation to protect the core structure from hydrolysis .
Q. How to address conflicting cytotoxicity results between 2D vs. 3D cell culture models?
- Methodological Answer :
- Model Validation : Compare IC₅₀ values in monolayer (2D) vs. spheroid (3D) cultures of HCT-116 cells.
- Mechanistic Studies : Use RNA-seq to identify hypoxia-responsive genes (e.g., HIF-1α) that reduce compound efficacy in 3D models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
